molecular formula C23H17N3O4S B266591 7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B266591
M. Wt: 431.5 g/mol
InChI Key: COEARLQCMUWEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C23H17N3O4S This compound is notable for its unique structure, which includes a thiadiazole ring, a chromeno-pyrrole system, and an allyloxyphenyl group

Preparation Methods

The synthesis of 7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The chromeno-pyrrole system is then constructed through a series of cyclization reactions involving appropriate starting materials such as pyrazole derivatives . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Comparison with Similar Compounds

7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

7-methyl-1-(3-prop-2-enoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17N3O4S/c1-3-9-29-15-6-4-5-14(11-15)19-18-20(27)16-10-13(2)7-8-17(16)30-21(18)22(28)26(19)23-25-24-12-31-23/h3-8,10-12,19H,1,9H2,2H3

InChI Key

COEARLQCMUWEPZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=CC=C5)OCC=C

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=CC=C5)OCC=C

Origin of Product

United States

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